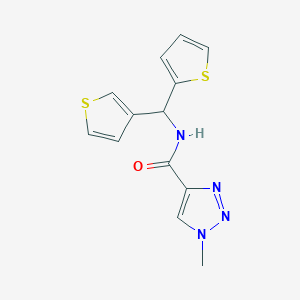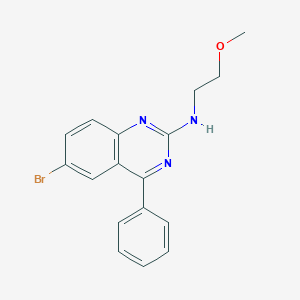
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is part of a broader class of chemicals that often exhibit significant biological and pharmacological activities. Research in this domain primarily focuses on understanding the synthesis, structure, and reactivity of such compounds to exploit their potential in various applications, excluding drug use and dosages or side effects.
Synthesis Analysis
The synthesis of pyrazole and purine derivatives, similar to the compound , typically involves multistep chemical reactions, starting from base heterocyclic scaffolds. For instance, the synthesis of tetra-substituted pyrazolines and purine analogs involves strategic functionalization and cyclization reactions to introduce the desired substituents and achieve the complex molecular architecture characteristic of these compounds (Govindaraju et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazole and purine derivatives is crucial for their biological activities. Structural analysis often employs techniques like X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms within these molecules and to understand how structural variations influence their reactivity and interactions with biological targets (Chauhan & Kumar, 2013).
Chemical Reactions and Properties
The reactivity of pyrazole and purine derivatives towards various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, is a key area of study. These reactions are essential for modifying the chemical structure to enhance biological activity or to introduce functional groups that enable further chemical transformations (Bhattacharya et al., 2022).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability of pyrazole and purine derivatives, are important for their practical applications. These properties are influenced by the molecular structure and dictate the conditions under which these compounds can be stored, handled, and applied in various contexts (Yahyazadeh et al., 2004).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, is crucial for the development and application of pyrazole and purine derivatives. These properties determine how these compounds can be manipulated chemically to achieve desired modifications or to understand their mechanism of action in biological systems (Kiyani, 2018).
科学的研究の応用
Synthesis and Characterization
Research in the synthesis and characterization of pyrazolylpurine derivatives highlights their significance in scientific studies. The synthesis of unsubstituted Pyrazolidine-3,5-dione through the cyclisation of (ethoxycarbonyl)acetohydrazide showcases foundational chemical reactions pertinent to the development of purine-based compounds, which could be foundational for understanding the chemical behavior and synthesis pathways of the specified compound (Dubau, 1983).
Metal Complex Formation
The ability of 6-(3,5-Dimethylpyrazol-1-yl)purine derivatives to form metal complexes, acting as artificial nucleobases, reveals the potential application of such compounds in creating metal-mediated base pairs. This suggests that similar compounds could play a role in the development of novel molecular structures with specific recognition capabilities for canonical nucleobases, possibly contributing to advancements in nucleic acid-based technologies and biochemistry (Sinha et al., 2015).
Intermolecular Interaction Analysis
Investigations into the intermolecular interactions of related xanthine derivatives, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, offer insights into their anisotropic distribution of interaction energies. Such studies are crucial for understanding the molecular arrangement and potential applications of these compounds in material science and molecular engineering, possibly paving the way for the design of new materials (Shukla et al., 2020).
Anticancer and Antiviral Potential
The synthesis and biological activity evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which bear structural similarities to pyrazolylpurine derivatives, demonstrate significant cytotoxic properties against various cancer cell lines. Such findings highlight the potential of purine derivatives in the development of novel anticancer therapeutics. This area of research might reveal similar therapeutic potentials for the compound , suggesting its possible applications in medicinal chemistry and oncology (Deady et al., 2003).
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-5-24-7-6-20-11-12(19(4)15(23)17-13(11)22)16-14(20)21-10(3)8-9(2)18-21/h8H,5-7H2,1-4H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMWYCXIZNAQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)



![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)



![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)

![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)